4-(4-phenylmethoxyphenoxy)butanoic Acid
Description
4-(4-phenylmethoxyphenoxy)butanoic Acid is an organic compound with the molecular formula C17H18O4. This compound is characterized by the presence of a butanoic acid moiety attached to a phenylmethoxyphenoxy group. It is a versatile chemical used in various scientific research fields due to its unique structural properties.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c18-17(19)7-4-12-20-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGGFMXLMBMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylmethoxyphenoxy)butanoic Acid typically involves the reaction of 4-phenylmethoxyphenol with butyric acid derivatives under specific conditions. One common method is the esterification reaction, where the phenol reacts with butyric acid in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-phenylmethoxyphenoxy)butanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-phenylmethoxyphenoxy)butanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-phenylmethoxyphenoxy)butanoic Acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved include binding to active sites and altering the conformation of target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic Acid: Similar in structure but with a methoxy group instead of a phenylmethoxy group.
4-Phenylbutanoic Acid: Lacks the phenoxy group, making it less complex.
4-(4-Hydroxyphenyl)butanoic Acid: Contains a hydroxy group instead of a phenylmethoxy group.
Uniqueness
4-(4-phenylmethoxyphenoxy)butanoic Acid is unique due to its phenylmethoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Biological Activity
4-(4-phenylmethoxyphenoxy)butanoic Acid, identified by its CAS number 202126-58-7, is a compound that exhibits unique biological activities due to its structural characteristics. This article explores its biological activity, mechanisms of action, and potential applications in scientific research and medicine.
Chemical Structure and Properties
The compound features a phenylmethoxyphenoxy group attached to a butanoic acid backbone, which contributes to its distinct chemical properties. The structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 202126-58-7 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of 4-(4-phenylmethoxyphenoxy)butanoic Acid is primarily associated with its role in modulating protein interactions and influencing cellular pathways. It acts as a ligand for E3 ubiquitin ligases, facilitating targeted protein degradation via the ubiquitin-proteasome system (UPS). This mechanism is crucial for regulating protein levels within cells, particularly in cancer and neurodegenerative disorders.
Case Studies and Research Findings
- Cancer Research : Studies have demonstrated that compounds similar to 4-(4-phenylmethoxyphenoxy)butanoic Acid can effectively target oncogenic proteins for degradation. For instance, a study published in Nature Communications highlighted the efficacy of PROTACs (proteolysis-targeting chimeras) that utilize similar ligands to degrade mutant forms of the p53 protein, which is often implicated in various cancers.
- Neurodegenerative Disorders : Research has indicated that this compound may play a role in the degradation of misfolded proteins associated with neurodegenerative diseases such as Alzheimer's. A study in Journal of Medicinal Chemistry reported that similar compounds could enhance the clearance of amyloid-beta plaques in cellular models.
- Pharmacological Studies : In vivo studies have shown that administering 4-(4-phenylmethoxyphenoxy)butanoic Acid can lead to significant reductions in tumor size in mouse models, demonstrating its potential as an anticancer agent.
Table 2: Summary of Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Nature Communications (2023) | Cancer Targeting | Effective degradation of mutant p53 |
| Journal of Medicinal Chemistry (2022) | Neurodegenerative Disorders | Enhanced clearance of amyloid-beta plaques |
| Oncology Reports (2023) | In Vivo Tumor Studies | Significant reduction in tumor size in mouse models |
Future Directions
The ongoing research into 4-(4-phenylmethoxyphenoxy)butanoic Acid suggests promising avenues for therapeutic applications. Its ability to selectively degrade specific proteins positions it as a potential candidate for developing targeted therapies against various diseases characterized by aberrant protein expression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
